molecular formula C13H19NO4 B3050446 (2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester CAS No. 260391-75-1

(2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B3050446
CAS No.: 260391-75-1
M. Wt: 253.29 g/mol
InChI Key: UEFXNTMGHGDJRH-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester (CAS 260391-75-1) is a carbamate derivative serving as a versatile intermediate in organic and medicinal chemistry research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to shield amine functionalities during multi-step synthetic sequences . Carbamate groups, like the one in this compound, are known for their excellent chemical and proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond, making them highly valuable in drug discovery . Researchers utilize such Boc-protected aniline derivatives as key precursors for the synthesis of more complex molecules, including amide derivatives that have shown promise in pharmacological screening . For instance, structurally related tert-butyl phenylcarbamate derivatives have been synthesized and evaluated for anti-inflammatory activity, with some exhibiting significant efficacy in vivo . The 2,4-dimethoxyphenyl moiety incorporated in this reagent provides a distinct aromatic system that can influence the electronic properties and biological activity of resulting compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(2,4-dimethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-10-7-6-9(16-4)8-11(10)17-5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFXNTMGHGDJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442510
Record name Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260391-75-1
Record name Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2,4-dimethoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

(2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The carbamate group can interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following sections compare (3,4-dimethoxy-phenyl)-carbamic acid tert-butyl ester with analogues differing in substituent patterns, biological activity, and synthetic applications.

Structural and Functional Group Variations

Table 1: Key Structural Features and Physicochemical Properties
Compound Name (CAS RN) Substituents on Phenyl Ring Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
(3,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester 3-OCH₃, 4-OCH₃ None C₁₃H₁₉NO₄ 253.298 Intermediate in drug synthesis
[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester 3-OCH₃ Butylamino chain C₁₈H₂₉N₂O₃ 321.44 Synthetic intermediate; 90% yield via reductive amination
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester (375853-85-3) 3-Br, 4-F Benzylmethyl group C₁₂H₁₅BrFNO₂ 328.16 Halogenated analogue for cross-coupling reactions
(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester (325953-40-0) 4-NH₂, 2-CH₃ None C₁₂H₁₈N₂O₂ 222.28 Amine-protected intermediate; irritant (lachrymator)
tert-Butyl (3-amino-4-methylphenyl)carbamate (660838-05-1) 3-NH₂, 4-CH₃ None C₁₂H₁₈N₂O₂ 222.28 Precursor for heterocyclic amine synthesis
Key Observations :
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in the parent compound enhance solubility and stabilize aromatic rings via resonance, whereas halogen substituents (e.g., Br, F in ) increase electrophilicity for Suzuki couplings .
  • Amino Derivatives: Amino-substituted analogues (e.g., ) are prone to oxidation but serve as key intermediates for peptide coupling or heterocycle formation .
Key Findings :
  • Physostigmine-like Activity : Carbamic esters with basic substituents (e.g., quaternary ammonium salts) show enhanced miotic and intestinal activity compared to neutral analogues .
  • Enzyme Inhibition : Bulky tert-butyl carbamates (e.g., ) act as transition-state inhibitors for aspartyl proteases, modulating amyloid-beta production.
Key Trends :
  • Reductive Amination: High-yield method for introducing alkylamino chains (e.g., ).
  • Transition-Metal Catalysis : Suzuki coupling (e.g., ) enables aryl-aryl bond formation for complex analogues.

Biological Activity

(2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenol with tert-butyl chloroformate in the presence of a base. The reaction yields the desired carbamate product, which can be purified through recrystallization or chromatography.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds within the carbamate class. For instance, derivatives of tert-butyl 2-(substituted benzamido) phenylcarbamate showed considerable anti-inflammatory activity in vivo, with inhibition percentages ranging from 39.021% to 54.239% when tested against carrageenan-induced rat paw edema . This suggests that this compound may exhibit similar effects, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Antimicrobial Activity

A series of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives were evaluated for their antimicrobial activity. Some derivatives exhibited good to moderate antibacterial effects, while others showed promising antifungal activity . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The presence of methoxy groups can enhance lipophilicity and facilitate interactions with cell membranes and proteins. These interactions may modulate inflammatory pathways or microbial resistance mechanisms.

Case Studies

  • In Vivo Anti-inflammatory Study : A study involving various carbamate derivatives demonstrated significant anti-inflammatory effects compared to the standard drug indomethacin. The compounds were assessed using the carrageenan-induced edema model in rats, revealing that many analogues exhibited comparable efficacy .
  • Antimicrobial Evaluation : Another study synthesized a range of phenylcarbamate derivatives and tested them against several bacterial strains. Compounds similar to this compound displayed varying degrees of antibacterial activity .

Data Summary

Compound NameBiological ActivityMethodologyReference
This compoundPotential anti-inflammatoryCarrageenan-induced edema model
Tert-butyl 2-(substituted benzamido) phenylcarbamateAnti-inflammatoryIn vivo testing against standard drug indomethacin
Tert-butyl 2,4-disubstituted carboxamido phenylcarbamatesAntibacterial and antifungalIn vitro antimicrobial assays

Q & A

Q. What are the common synthetic routes for introducing the tert-butyl carbamate protecting group to phenolic hydroxyl groups in compounds like (2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester?

Answer: The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl trichloroacetimidate in the presence of a base (e.g., DMAP) . For phenolic hydroxyl groups, activation with trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) may enhance solubility and reaction efficiency, particularly in organic solvents like tert-butyl acetate (t-BuOAc). However, fluorinated acids (e.g., TFA) can improve salt formation and solubility but may require optimization to avoid premature reaction termination .

Q. How does the tert-butyl carbamate group enhance stability during multi-step organic syntheses?

Answer: The tert-butyl carbamate group is resistant to nucleophiles, reducing agents, and basic conditions, making it ideal for protecting amines during reactions such as Suzuki couplings or hydrogenations. Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane or TFA), ensuring selective removal without disrupting other functional groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H-NMR : Identifies tert-butyl protons (singlet at ~1.37 ppm) and aromatic protons from the 2,4-dimethoxyphenyl group (δ 6.5–7.5 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ for C₁₃H₁₈ClNO₂: 255.74) and purity .
  • IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can solubility challenges in tert-butylation reactions of phenolic substrates be systematically addressed?

Answer:

  • Salt Formation : Use hydrophobic acids (e.g., diphenyl phosphate) or fluorinated acids (e.g., TFA) to form soluble salts with free amino or hydroxyl groups .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO may enhance solubility for substrates with low organic solvent compatibility .
  • Reaction Monitoring : Employ TLC or in situ IR to track reaction progress and adjust acid equivalents dynamically .

Q. What computational strategies predict the binding affinity of tert-butyl carbamate derivatives to biological targets like SARS-CoV-2 Mpro?

Answer:

  • Molecular Docking : Tools like Glide (Schrödinger) calculate binding scores (e.g., Glide score = −8.21 kcal/mol for a related carbamate derivative) and identify key interactions (e.g., hydrogen bonds with GLN 189 and LEU 141 in SARS-CoV-2 Mpro) .
  • Molecular Dynamics (MD) : Simulations (100 ns) assess stability via RMSD (<2 Å) and RMSF plots, validating binding poses and interaction persistence .

Q. How do competing reaction pathways impact the yield of tert-butyl carbamate derivatives, and how can they be minimized?

Answer:

  • Side Reactions : Competing ester hydrolysis or Boc-group migration may occur under prolonged acidic conditions.
  • Mitigation Strategies :
    • Use mild acids (e.g., TsOH instead of HClO₄) .
    • Optimize reaction time and temperature (e.g., 0–25°C for 2–4 hours) .
    • Add scavengers (e.g., triethylsilane) to quench reactive intermediates .

Data Contradictions and Resolution

Q. Why do fluorinated acids like TFA improve solubility but reduce tert-butylation yields in some cases?

Answer: While TFA enhances solubility by forming salts with phenolic or amino groups, its weak acidity (pKa ~0.5) limits tert-butyl cation generation from t-BuOAc. Stronger acids (e.g., HClO₄) are more effective but pose safety risks. A balance is achieved by using mixed acid systems (e.g., TsOH with TFA) or optimizing stoichiometry .

Methodological Tables

Q. Table 1. Comparison of tert-Butylation Methods

MethodAcid CatalystSolventYield (%)LimitationsRef.
Boc₂O + DMAPNoneDCM/THF70–85Requires anhydrous conditions
t-BuOAc + TsOHTsOHt-BuOAc45–60Low solubility of substrates
tert-Butyl trichloroacetimidateTFADMF80–90High cost of reagent

Q. Table 2. Key Interactions in SARS-CoV-2 Mpro Docking

ResidueInteraction TypeBond Length (Å)Energy Contribution (kcal/mol)
GLN 189H-bond (O acceptor)1.84−2.1
LEU 141H-bond (O acceptor)2.04−1.8
HIS 164HydrophobicN/A−1.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester
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(2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester

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